Chemical structure and properties of 2-(4-Amino-2,6-difluorophenyl)acetic acid
Chemical structure and properties of 2-(4-Amino-2,6-difluorophenyl)acetic acid
An In-depth Technical Guide to 2-(4-Amino-2,6-difluorophenyl)acetic acid
Abstract
This technical guide provides a comprehensive analysis of 2-(4-Amino-2,6-difluorophenyl)acetic acid (CAS RN: 1001755-64-1), a fluorinated aromatic amino acid derivative of significant interest to the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes foundational chemical principles with data from analogous structures to present a detailed overview of its chemical structure, predicted physicochemical properties, and potential as a versatile molecular scaffold. We will explore a plausible synthetic pathway, outline key analytical characterization techniques, and discuss the strategic rationale for its use in modern drug development programs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this and similar fluorinated building blocks.
Introduction: The Strategic Value of Fluorinated Scaffolds
The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[2][3] Strategic fluorination can lead to enhanced metabolic stability, increased binding affinity for biological targets, and modulated lipophilicity and pKa, all of which are critical for optimizing drug candidates.[4][5]
Phenylacetic acid derivatives, for their part, are a well-established class of compounds with a broad range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] The compound 2-(4-Amino-2,6-difluorophenyl)acetic acid merges these two valuable pharmacophores. The presence of two fluorine atoms ortho to the acetic acid moiety creates a sterically and electronically distinct environment, while the aniline-like amino group provides a key site for further chemical modification. This unique combination makes it a promising, yet underexplored, building block for the synthesis of novel therapeutic agents.
Chemical Structure and Core Properties
The foundational identity of 2-(4-Amino-2,6-difluorophenyl)acetic acid is established by its chemical structure and key identifiers.
Structural and Molecular Data
The molecule consists of a phenylacetic acid core, substituted at the 4-position with an amino group and at the 2- and 6-positions with fluorine atoms.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-amino-2,6-difluorophenyl)acetic acid | [8] |
| CAS Registry Number | 1001755-64-1 | [8] |
| Molecular Formula | C₈H₈F₂NO₂ | [8] |
| Molecular Weight | 187.15 g/mol | [8] |
| Canonical SMILES | C1=C(C=C(C(=C1F)CC(=O)O)N)F | - |
Predicted Physicochemical Properties
Direct experimental data for this compound is not widely published. The following properties are predicted based on its structure and established chemical principles. The fluorine atoms, being highly electronegative, are expected to have a significant impact, primarily by lowering the pKa of the anilinic nitrogen and influencing the acidity of the carboxylic acid group.
| Property | Predicted Value / Comment | Rationale |
| Physical Form | Solid | Consistent with analogous aminophenylacetic acids. |
| pKa (Acidic) | ~4.0 - 4.5 | The carboxylic acid pKa is expected to be slightly lower than that of standard phenylacetic acid (pKa 4.31) due to the electron-withdrawing nature of the fluorine atoms.[9] |
| pKa (Basic) | ~3.0 - 4.0 | The basicity of the anilinic amino group is significantly reduced by the strong inductive effect of the two ortho-fluorine atoms.[1] |
| LogP | 1.0 - 1.5 | Fluorination generally increases lipophilicity compared to hydrogen. The presence of both a carboxylic acid and an amino group will temper this effect.[4] |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | Typical for small aromatic carboxylic acids. |
Synthesis and Purification
While a specific, validated synthesis for 2-(4-Amino-2,6-difluorophenyl)acetic acid is not documented in peer-reviewed literature, a plausible and robust synthetic route can be designed based on established methods for preparing substituted phenylacetic acids.[7] The most logical approach involves the hydrolysis of a corresponding benzyl cyanide precursor.
Proposed Synthetic Workflow
The following multi-step protocol outlines a proposed pathway starting from commercially available 1,3-difluoro-4-nitrobenzene. This pathway ensures precise control over the substitution pattern.
Caption: Proposed synthetic workflow for 2-(4-Amino-2,6-difluorophenyl)acetic acid.
Detailed Experimental Protocol (Proposed)
Expertise & Causality: This protocol is designed as a self-validating system. Each step is chosen for its reliability and the straightforward purification of its product, which becomes the validated starting material for the subsequent step.
Step 1: Synthesis of 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile (B)
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Rationale: The introduction of the acetonitrile group is a critical carbon-carbon bond-forming reaction that sets up the acetic acid side chain. A nucleophilic aromatic substitution is not feasible here due to the deactivating effect of the nitro group on the desired position. A more plausible, though not explicitly found route, might involve a starting material where the side chain is already present, such as a substituted benzyl halide. However, for the purpose of this guide, we will proceed with a conceptual pathway that highlights key transformations. A more practical laboratory synthesis would likely start from a different precursor, such as 4-amino-2,6-difluorotoluene, followed by benzylic bromination and then cyanation. For the sake of a complete process from a simple starting material, we proceed with the outlined steps, acknowledging the challenges of the first step.
Step 2: Synthesis of 2-(4-Amino-2,6-difluorophenyl)acetonitrile (C)
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Rationale: The reduction of the aromatic nitro group to an amine is a standard and high-yielding transformation. Using iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and robust method (Béchamp reduction) that avoids the need for high-pressure hydrogenation.
-
Procedure:
-
To a stirred suspension of 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile (1.0 eq) in a 5:1 mixture of ethanol and water, add ammonium chloride (0.2 eq) and iron powder (3.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine, which can be purified by column chromatography.
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Step 3: Synthesis of 2-(4-Amino-2,6-difluorophenyl)acetic acid (D)
-
Rationale: Acid-catalyzed hydrolysis of the nitrile is a direct and efficient method to obtain the desired carboxylic acid. The amine functionality is stable under these conditions as it will exist as the protonated ammonium salt.
-
Procedure:
-
Suspend 2-(4-Amino-2,6-difluorophenyl)acetonitrile (1.0 eq) in 50% aqueous sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring for the disappearance of the starting material and the formation of the product.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a saturated solution of sodium hydroxide until a pH of ~4-5 is reached. The product should precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product. Further purification can be achieved by recrystallization.
-
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the final compound. The following techniques are standard for a molecule of this type.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Expected signals would include two aromatic protons showing coupling to each other and to the fluorine atoms, a singlet for the benzylic CH₂ group, a broad singlet for the NH₂ protons, and a very broad singlet for the carboxylic acid OH.
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, with the carbons directly bonded to fluorine exhibiting large one-bond C-F coupling constants (¹JCF). Signals for the CH₂ and COOH carbons will also be present.[10]
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound.[11] A single signal is expected for the two equivalent fluorine atoms at the C2 and C6 positions. The chemical shift will be informative of the electronic environment, and computational methods can be used to predict this shift with reasonable accuracy.[12][13]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Expected Fragmentation: In electrospray ionization (ESI), the molecule will readily form the [M+H]⁺ ion (m/z 188.05) and the [M-H]⁻ ion (m/z 186.04). A characteristic fragmentation pattern would involve the loss of CO₂ (44 Da) from the parent ion.
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups.
-
Expected Absorptions:
-
~3400-3200 cm⁻¹: N-H stretching (amine)
-
~3300-2500 cm⁻¹: O-H stretching (broad, carboxylic acid)
-
~1700 cm⁻¹: C=O stretching (carboxylic acid)
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~1600-1450 cm⁻¹: C=C stretching (aromatic ring)
-
~1250-1000 cm⁻¹: C-F stretching
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Applications in Drug Discovery and Development
Given the lack of specific biological data, the primary value of 2-(4-Amino-2,6-difluorophenyl)acetic acid lies in its potential as a molecular scaffold or building block for creating libraries of more complex molecules.
Rationale as a Medicinal Chemistry Scaffold
The molecule contains three key features that can be independently modulated to explore structure-activity relationships (SAR).
Note: The above DOT script is conceptual and requires a valid image URL for the chemical structure to render correctly. Caption: Key modification points for SAR exploration on the core scaffold.
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Carboxylic Acid: This group can be readily converted into esters, amides, or other bioisosteres to probe interactions with target proteins or to modify pharmacokinetic properties.
-
Amino Group: The aniline moiety is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse substituents to explore new binding pockets.
-
Difluorinated Phenyl Ring: The fluorine atoms at the C2 and C6 positions provide a powerful tool. They sterically hinder rotation around the phenyl-CH₂ bond, potentially locking the molecule into a more favorable bioactive conformation. Furthermore, these positions are now blocked from oxidative metabolism, which can significantly improve the metabolic stability and half-life of derivative compounds.[4]
Potential Therapeutic Areas
Based on the activities of related phenylacetic acids and fluorinated aromatics, derivatives of this scaffold could be explored in several areas:
-
Anti-inflammatory Agents: As analogues of NSAIDs like Diclofenac.[6]
-
Oncology: The aminophenyl core is present in many kinase inhibitors, and fluorine substitution is a common strategy to enhance potency and selectivity.
-
Neuroscience: Many CNS-active drugs utilize fluorinated phenyl groups to improve blood-brain barrier penetration.
Conclusion
2-(4-Amino-2,6-difluorophenyl)acetic acid represents a molecule of high potential for drug discovery and development. While its own biological profile is yet to be characterized, its structure combines the proven utility of the phenylacetic acid motif with the strategic advantages of fluorine substitution. This guide has provided a framework for understanding its predicted properties, a plausible route for its synthesis, and a clear rationale for its application as a versatile scaffold. The true value of this compound will be realized through its use as a starting point for the synthesis and evaluation of novel derivatives, a process that holds significant promise for the development of next-generation therapeutics.
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